3,3-Diethoxy-2-methylpropanenitrile
Description
3,3-Diethoxy-2-methylpropanenitrile is a nitrile derivative characterized by its branched alkoxy-substituted structure. The compound features a central propanenitrile backbone with ethoxy groups at the 3,3-positions and a methyl group at the 2-position. Its molecular formula is C₉H₁₇NO₂, and it belongs to the class of alkyl-substituted nitriles, which are pivotal intermediates in organic synthesis due to their versatile reactivity .
The ethoxy groups confer distinct lipophilicity and electronic effects, influencing solubility in polar aprotic solvents (e.g., THF or DMF) and modulating reactivity in nucleophilic additions or cyclization reactions. This compound is primarily utilized in pharmaceutical and agrochemical research, where its nitrile moiety serves as a precursor for amines, carboxylic acids, or heterocycles .
Properties
IUPAC Name |
3,3-diethoxy-2-methylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-4-10-8(11-5-2)7(3)6-9/h7-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMIGGOIDVLTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C)C#N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718046 | |
| Record name | 3,3-Diethoxy-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88456-36-4 | |
| Record name | 3,3-Diethoxy-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Diethoxy-2-methylpropanenitrile can be synthesized through the acetalation reaction of acrylonitrile and ethanol. This reaction is typically carried out in a high-pressure kettle reactor using palladium chloride/P-V-Mo heteropoly acid as the catalyst and activated carbon as a carrier. The molar ratio of acrylonitrile to ethanol ranges from 1:25 to 1:85, with reaction temperatures between 50-90°C and oxygen pressures of 0.5-2.5 MPa .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and efficient catalysts ensures high yields and purity of the final product. The process involves careful control of reaction conditions to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethoxy-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often involve nucleophiles like sodium ethoxide (NaOEt) or other alkoxide ions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
3,3-Diethoxy-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs and other bioactive molecules.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3-Diethoxy-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form amides or carboxylic acids, which can then participate in various biochemical processes. The ethoxy groups provide stability and solubility, facilitating its use in different reactions and applications .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Ethoxy groups in this compound enhance lipophilicity compared to methoxy analogs, improving membrane permeability in biological systems . However, larger alkoxy groups reduce hydrolysis rates relative to methoxy-substituted derivatives .
- Reactivity : The nitrile group undergoes nucleophilic additions (e.g., with Grignard reagents) and reductions (e.g., to primary amines), while ethoxy groups stabilize intermediates via electron-donating effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
